4,4'-(Phenylphosphanediyl)dimorpholine
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Overview
Description
4,4’-(Phenylphosphanediyl)dimorpholine is a chemical compound with the molecular formula C14H21N2O2P. It is known for its unique structure, which includes a phenyl group bonded to a phosphine and two morpholine rings.
Preparation Methods
The synthesis of 4,4’-(Phenylphosphanediyl)dimorpholine typically involves the reaction of phenylphosphine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4,4’-(Phenylphosphanediyl)dimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where the morpholine rings or the phenyl group are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
4,4’-(Phenylphosphanediyl)dimorpholine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylphosphanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .
Comparison with Similar Compounds
4,4’-(Phenylphosphanediyl)dimorpholine can be compared with other similar compounds, such as:
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): This compound also contains a phenylphosphine group but has different substituents, leading to distinct chemical properties and applications.
4,4’-Dinitrodiphenyl ether:
Properties
CAS No. |
13337-35-4 |
---|---|
Molecular Formula |
C14H21N2O2P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
dimorpholin-4-yl(phenyl)phosphane |
InChI |
InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
InChI Key |
LQFNADMUTCJBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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